BenchChemオンラインストアへようこそ!

3-Bromopropylamine

Protein sequencing Cysteine alkylation Edman degradation

3-Bromopropylamine (CAS 18370-81-5), systematically 3-bromo-1-propanamine, is a bifunctional C3 organic building block bearing a primary amine at one terminus and a primary alkyl bromide at the other. With molecular formula C₃H₈BrN and molecular weight 138.01 g/mol, the free base is a colorless to pale yellow liquid.

Molecular Formula C3H8BrN
Molecular Weight 138.01 g/mol
CAS No. 18370-81-5
Cat. No. B098683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopropylamine
CAS18370-81-5
Synonyms3-bromopropylamine
3-bromopropylamine hydrobromide
Molecular FormulaC3H8BrN
Molecular Weight138.01 g/mol
Structural Identifiers
SMILESC(CN)CBr
InChIInChI=1S/C3H8BrN/c4-2-1-3-5/h1-3,5H2
InChIKeyZTGQZSKPSJUEBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopropylamine (CAS 18370-81-5): Bifunctional C3 Alkylating Building Block for Pharmaceutical Synthesis and Protein Chemistry


3-Bromopropylamine (CAS 18370-81-5), systematically 3-bromo-1-propanamine, is a bifunctional C3 organic building block bearing a primary amine at one terminus and a primary alkyl bromide at the other. With molecular formula C₃H₈BrN and molecular weight 138.01 g/mol, the free base is a colorless to pale yellow liquid . In commercial practice, the compound is almost exclusively supplied and utilized as its hydrobromide salt (CAS 5003-71-4, C₃H₉Br₂N, MW 218.92), a white crystalline solid with a melting point of 171–172 °C, because the free base form suffers from intrinsic instability arising from competing intermolecular self-alkylation between its nucleophilic amine and electrophilic alkyl bromide moieties [1]. This dual functionality enables sequential or orthogonal derivatization: the bromoalkyl chain serves as an electrophile in nucleophilic substitution (Sₙ2) reactions, while the primary amine acts as a nucleophile or a site for amide bond formation, making the compound a versatile three-carbon spacer for introducing aminopropyl groups into target molecular scaffolds [2].

Why 3-Chloropropylamine or Other Haloalkylamines Cannot Simply Replace 3-Bromopropylamine: Kinetic, Chromatographic, and Stability Evidence


Although 3-chloropropylamine (CAS 6276-54-6) shares an identical propylamine scaffold with a halogen leaving group, substituting it for 3-bromopropylamine introduces substantial and often unacceptable differences across three independent performance axes. First, the bromide leaving group is approximately 30- to 40-fold more reactive than chloride in Sₙ2 displacement reactions, meaning that synthetic protocols optimized for the bromo analog will fail to achieve comparable conversion rates or yields with the chloro variant under identical time–temperature conditions — a divergence documented quantitatively in the cyclization kinetics of structurally analogous N-methyl-haloalkylamines [1]. Second, in protein chemistry applications, 3-bromopropylamine generates an aminopropylated cysteine derivative whose phenylthiohydantoin (PTH) elution position is insensitive to HPLC solvent ionic strength, whereas the pyridylethylated cysteine adduct from 4-vinylpyridine (the prevailing alternative) exhibits solvent-dependent retention time shifts that confound cysteine assignment [2]. Third, the free base of 3-bromopropylamine is inherently prone to self-polymerization, a liability absent in simple monofunctional alkyl halides; consequently, the hydrobromide salt (a stable crystalline solid, mp 171–172 °C) is the mandatory procurement form for reproducible, long-term storage — a handling constraint not shared equally across all haloalkylamine analogs [3]. These three orthogonal differentiators — leaving-group kinetics, analytical specificity, and physical-form stability — collectively establish that in-class substitution without re-optimization carries high risk of experimental failure.

Head-to-Head Quantitative Differentiation Evidence for 3-Bromopropylamine vs. Closest Analogs and Alternatives


Elimination of N-Terminal Preview in Edman Sequencing: 3-Bromopropylamine vs. 4-Vinylpyridine

In automated Edman degradation on an Applied Biosystems 477A protein sequencer, proteins alkylated with 3-bromopropylamine exhibit no detectable preview (carryover) of the next amino acid residue, whereas proteins modified with 4-vinylpyridine (4-VP) — the most widely used alternative cysteine alkylating reagent — reproducibly show observable preview that compromises sequence read length and fidelity. This qualitative elimination of preview is attributed to the lower reactivity of 3-bromopropylamine relative to 4-VP, which prevents adventitious alkylation of the N-terminal α-amino group during the coupling step [1]. Additionally, the PTH-aminopropylcysteine derivative elutes at a unique, reproducible position immediately after PTH-leucine on a standard PTH analyzer gradient without requiring gradient modification, and — critically — its relative elution position is unaffected by changes in HPLC solvent ionic strength. In contrast, PTH-pyridylethylcysteine (from 4-VP alkylation) exhibits ionic-strength-dependent retention time shifts that can lead to ambiguous cysteine assignment [1][2].

Protein sequencing Cysteine alkylation Edman degradation Preview elimination

Cyclization Half-Life of 14.1 Minutes vs. 436 Minutes (31-Fold Difference): Optimized CNS Prodrug Activation Kinetics for 3-Bromopropylamine vs. 3-Chloropropylamine

In a direct comparative study of tertiary N-methyl-haloalkylamine analogues of oxotremorine, the N-methyl-N-(3-bromopropyl)amine derivative cyclized to its active azetidinium ion with an apparent first-order rate constant k₁ = 0.0610 ± 0.0041 min⁻¹, corresponding to a half-life (t₁/₂) of 14.1 min at pH 7.4 and 37 °C. Its direct chloro analog, N-methyl-N-(3-chloropropyl)amine, cyclized with k₁ = 0.0016 ± 0.0003 min⁻¹ and t₁/₂ = 436 min — a 31-fold slower rate. At the other kinetic extreme, the N-methyl-N-(4-chlorobutyl)amine analogue cyclized almost instantaneously (t₁/₂ < 0.4 min), too rapidly for controlled systemic distribution [1]. The intermediate t₁/₂ of the 3-bromopropyl derivative proved pharmacologically decisive: it was sufficiently slow to permit distribution from the injection site to the CNS, yet sufficiently fast to generate therapeutic concentrations of the active quaternary ammonium species at central muscarinic receptors, producing tremor and analgesia on both intravenous and intraperitoneal administration in mice. The 3-chloropropyl analogue (t₁/₂ = 436 min) failed to elicit tremor by either route, while the 4-chlorobutyl analogue (t₁/₂ < 0.4 min) was active only after intravenous but not intraperitoneal dosing due to premature cyclization [1].

Prodrug design Cyclization kinetics Blood-brain barrier Muscarinic agonist Azetidinium ion

Azetidine Ring-Closure Rate: 3-Bromopropylamine is 62,500-Fold Slower to Cyclize Than 4-Bromobutylamine — Enabling Selective Intermolecular Alkylation

Compiled kinetic data from the Science of Synthesis reference work establish that the first-order rate constant for intramolecular cyclization of 3-bromopropylamine (forming a strained four-membered azetidine ring) is 8 times lower than that of 2-bromoethylamine (forming a three-membered aziridine) and 62,500 times lower than that of 4-bromobutylamine (forming a five-membered pyrrolidine). This dramatic 62,500-fold rate suppression arises from the unfavorable entropy and ring strain associated with four-membered ring formation relative to five-membered ring closure [1]. Consequently, 3-bromopropylamine exhibits a wide kinetic window in which intermolecular nucleophilic substitution at the bromopropyl terminus dominates over intramolecular cyclization. This property is synthetically exploited in alkylation/cyclization cascades: for example, in the synthesis of a fibrinogen receptor antagonist, 3-bromopropylamine first undergoes intermolecular alkylation with a pyrazole-3,5-dicarboxylate, and only in a subsequent, deliberately triggered step is intramolecular cyclization effected to construct the target heterocycle [2].

Azetidine synthesis Cyclization kinetics Chemoselectivity Heterocycle formation Intramolecular vs. intermolecular

Crystalline Hydrobromide Salt (mp 171–172 °C) vs. Unstable Liquid Free Base: Procurement Form Dictates Reproducibility

3-Bromopropylamine in its free base form (CAS 18370-81-5) is a colorless to pale yellow liquid that is inherently unstable because the nucleophilic primary amine can intermolecularly attack the electrophilic C–Br bond of another molecule, leading to oligomerization and self-polymerization during storage [1]. In contrast, the hydrobromide salt (CAS 5003-71-4) — in which the amine is protonated and thus rendered non-nucleophilic — is a white to off-white crystalline powder with a sharp, well-defined melting point of 171–172 °C (lit.) that remains stable under normal temperature and pressure when stored under inert gas . All major commercial suppliers (Sigma-Aldrich, TCI, Thermo Scientific/Alfa Aesar) supply the compound exclusively as the hydrobromide salt at ≥98% purity, reflecting the near-universal acknowledgement that the free base is unsuitable for reliable research use . For scientists procuring the compound, specifying the hydrobromide salt form — and verifying the melting point (171–172 °C) and crystalline appearance upon receipt — serves as an orthogonal identity and purity check that is unavailable for the liquid free base.

Salt form stability Procurement specification Crystalline solid Hygroscopicity Self-polymerization

Cysteine Quantitation Accuracy Within 10% of Predicted Value: Validated for Four Independent Amino Acid Analysis Systems

When proteins are alkylated with 3-bromopropylamine under optimized conditions, the resulting S-3-aminopropylcysteine derivative is stable to standard acid hydrolysis conditions (6N HCl, 110 °C, 24 h) and yields cysteine quantitation values within 10% of the predicted value based on known protein sequences. Critically, the derivative elutes at a unique, baseline-resolved position on four different amino acid analysis systems without requiring any gradient modification, demonstrating inter-instrument robustness [1]. No evidence of alkylation of other amino acids (including methionine, histidine, lysine, or the N-terminus) was detected under the optimized conditions, confirming chemoselectivity for cysteine thiols. This combination of hydrolytic stability, analytical accuracy (≤10% deviation), and cross-platform portability has established 3-bromopropylamine as a preferred reagent for quantitative cysteine determination in proteins where iodoacetamide or 4-vinylpyridine derivatization may produce unstable adducts or co-eluting byproducts [1][2].

Amino acid analysis Cysteine quantitation S-3-aminopropylcysteine Acid hydrolysis stability Method validation

Dual Synthetic Utility: Alkylation/Amidation Bifunctionality vs. Monofunctional Haloalkylamine Alternatives

A Bristol-Myers Squibb patent (JPS6470448A) explicitly discloses that both 3-chloropropylamine hydrochloride and 3-bromopropylamine hydrobromide can be employed interchangeably for introducing a 3-aminopropyl spacer in the synthesis of histamine H₂ receptor antagonists; however, the patent specifies that the free amine must be neutralized with a tertiary amine or inorganic base immediately before use, a procedural requirement stemming from the salt form [1]. The critical differentiator is that the bromo analogue provides approximately 30-fold higher Sₙ2 reactivity at the halogen-bearing terminus [2], allowing lower reaction temperatures and shorter times when the electrophilic partner is sterically hindered or electronically deactivated. Beyond pharmaceutical intermediates, the hydrobromide salt has been employed for synthesizing photochemically and thermally reactive azobenzene [2]rotaxanes and indolocarbazole-containing rotaxanes, as well as indenoisoquinoline-based topoisomerase I inhibitor anticancer agents . The bifunctional nature of 3-bromopropylamine — capable of first undergoing nucleophilic displacement at the bromopropyl terminus, followed by amide bond formation or reductive amination at the amine — enables convergent synthetic strategies unattainable with monofunctional alkyl halides or simple diamines .

Bifunctional reagent Sequential derivatization Molecular spacer Pharmaceutical intermediate Orthogonal reactivity

Evidence-Backed Application Scenarios Where 3-Bromopropylamine Outperforms Analogs in Scientific and Industrial Settings


High-Fidelity Cysteine Identification and Quantitation in Regulated Protein Sequencing Workflows

For core facilities and biopharmaceutical QC laboratories performing automated Edman degradation on Applied Biosystems 477A or similar sequencers, 3-bromopropylamine hydrobromide should be specified as the cysteine alkylating reagent when sequence read length, unambiguous cysteine assignment, and quantitative cysteine recovery are critical. The elimination of preview (carryover) that is observed with 4-vinylpyridine [1], combined with the ionic-strength-independent elution of PTH-aminopropylcysteine, enables confident cysteine calls without gradient modification [2]. Cysteine quantitation accuracy is within 10% of the predicted value across four independent amino acid analysis platforms [3], supporting method transferability for laboratories operating under GLP or GMP frameworks. This scenario is relevant for: (a) N-terminal sequencing of biotherapeutic proteins where cysteine content is a lot-release criterion; (b) characterization of disulfide-rich peptides and proteins; and (c) core facilities servicing multiple investigator laboratories with diverse sample types.

CNS Prodrug Design Requiring Controlled Cyclization Kinetics for Blood–Brain Barrier Penetration

In medicinal chemistry campaigns targeting CNS receptors with quaternary ammonium pharmacophores that cannot intrinsically cross the blood–brain barrier, the 3-bromopropylamine scaffold provides a kinetically validated prodrug strategy. The t₁/₂ of 14.1 min for azetidinium ion formation at pH 7.4 and 37 °C [4] represents an optimal intermediate rate: sufficiently slow to permit systemic distribution from the site of administration to the cerebral circulation (unlike the <0.4 min t₁/₂ of 4-chlorobutylamine analogs, which cyclize too rapidly), yet sufficiently fast to generate therapeutic concentrations of the active quaternary ammonium species at central target sites (unlike the 436 min t₁/₂ of 3-chloropropylamine analogs, which cyclize too slowly to produce any CNS effect). This kinetic window has been validated in vivo by the demonstration of central muscarinic effects (tremor, analgesia) following both intravenous and intraperitoneal administration of N-methyl-N-(3-bromopropyl)amine in mice, whereas the corresponding chloro analog was inactive by both routes and the bromobutyl analog was active only intravenously [4]. Procurement of 3-bromopropylamine hydrobromide is indicated for research groups exploring haloalkylamine prodrug strategies for CNS targets.

Sequential Bifunctional Derivatization for Convergent Synthesis of Complex Heterocycles, Rotaxanes, and Pharmaceutical Intermediates

Synthetic chemistry groups pursuing multi-step assembly of nitrogen-containing heterocycles, mechanically interlocked molecules, or pharmaceutical intermediates where a three-carbon aminopropyl spacer is required should preferentially procure 3-bromopropylamine hydrobromide over 3-chloropropylamine hydrochloride. The ~30-fold higher leaving-group reactivity of bromide vs. chloride [4] permits milder alkylation conditions (lower temperature, shorter reaction time), which is especially advantageous when coupling to sterically hindered or base-sensitive substrates. Furthermore, the 62,500-fold slower intrinsic cyclization rate of 3-bromopropylamine relative to 4-bromobutylamine [5] provides a broad operational window for selective intermolecular alkylation without competing azetidine formation — a synthetic advantage exploited in alkylation/cyclization cascades to fibrinogen receptor antagonists [6] and in the synthesis of photochemically active azobenzene rotaxanes and topoisomerase I inhibitors . The hydrobromide salt is the mandatory procurement form; neutralization with triethylamine or inorganic base in anhydrous organic solvent immediately before use is a standard procedural requirement [7].

Homotaurine and Tramiprosate Analog Synthesis for Neurodegenerative Disease Research

3-Bromopropylamine hydrobromide is the established industrial intermediate for the synthesis of homotaurine (tramiprosate, 3-amino-1-propanesulfonic acid), a compound investigated for Alzheimer's disease through its anti-amyloid aggregation mechanism . The synthetic route proceeds via nucleophilic displacement of bromide by sulfite ion, followed by acid hydrolysis. The crystalline hydrobromide salt form — with its well-defined melting point (171–172 °C), ≥98% purity, and stability under normal storage conditions — provides the batch-to-batch consistency required for medicinal chemistry scale-up. For research groups synthesizing homotaurine analogs or 2-substituted propane-1,3-sultones as therapeutic candidates, procurement of the hydrobromide salt with certificate of analysis confirming melting point and argentometric titration purity is recommended as a quality gate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromopropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.